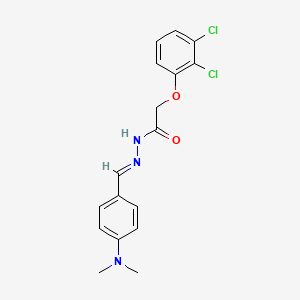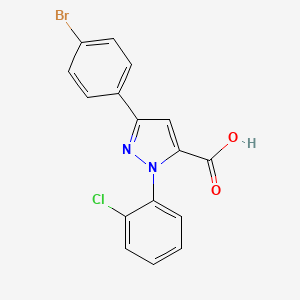
2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophénoxy)-N’-(4-(diméthylamino)benzylidène)acétohydrazide: est un composé chimique ayant les propriétés suivantes :
Formule chimique : CHClNO
Masse moléculaire : 384,68 g/mol
Numéro CAS : 1592-83-2
Ce composé appartient à la classe des acétohydrazides et contient à la fois des groupes phényle chlorés et diméthylamino. Sa structure est constituée d’une partie dichlorophénoxy liée à un groupe fonctionnel acétohydrazide.
Méthodes De Préparation
Voies de synthèse : La préparation synthétique du 2-(2,3-dichlorophénoxy)-N’-(4-(diméthylamino)benzylidène)acétohydrazide implique plusieurs étapes. Une voie courante consiste à condenser le 2,3-dichlorophénol avec un aldéhyde approprié (comme le benzaldéhyde) pour former l’intermédiaire hydrazone. L’acétylation subséquente de l’hydrazone donne le composé final.
Conditions de réaction :Formation de l’hydrazone : Faire réagir le 2,3-dichlorophénol avec le benzaldéhyde en présence d’hydrate d’hydrazine.
Acétylation : Acétyler l’hydrazone en utilisant de l’anhydride acétique ou du chlorure d’acétyle.
Production industrielle : Les méthodes de production industrielle peuvent varier, mais les voies de synthèse décrites ci-dessus constituent une base pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Réactions :
Oxydation : Le composé peut subir des réactions d’oxydation.
Réduction : Des réactions de réduction sont possibles.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes phénoliques ou aminés.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH).
Substitution : Divers agents halogénants (par exemple, le chlore, le brome).
Principaux produits : Les produits spécifiques formés dépendent des conditions de réaction. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait conduire à une déchloration.
4. Applications de recherche scientifique
Le 2-(2,3-dichlorophénoxy)-N’-(4-(diméthylamino)benzylidène)acétohydrazide trouve des applications dans :
Chimie : En tant que réactif en synthèse organique.
Biologie : L’investigation des processus cellulaires en raison de ses caractéristiques structurales.
Médecine : Des activités pharmacologiques potentielles (exigent des recherches supplémentaires).
Industrie : Utilisé dans le développement d’agrochimiques ou d’intermédiaires pharmaceutiques.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Investigating cellular processes due to its structural features.
Medicine: Potential pharmacological activities (requires further research).
Industry: Used in the development of agrochemicals or pharmaceutical intermediates.
Mécanisme D'action
Le mécanisme d’action exact reste un domaine d’étude. Il implique probablement des interactions avec des cibles moléculaires ou des voies spécifiques, affectant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Bien qu’il n’existe pas d’analogues directs, les composés ayant des groupes fonctionnels similaires (par exemple, les hydrazides, les phénols) peuvent servir de points de comparaison.
Propriétés
Numéro CAS |
765313-16-4 |
|---|---|
Formule moléculaire |
C17H17Cl2N3O2 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)13-8-6-12(7-9-13)10-20-21-16(23)11-24-15-5-3-4-14(18)17(15)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
Clé InChI |
PBIQOKASVCIHGD-KEBDBYFISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)

![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)

![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)


![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)

